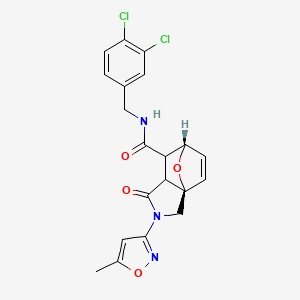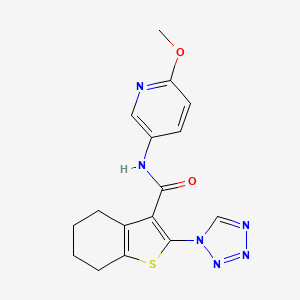
N-(3,4-dichlorobenzyl)-2-(5-methyl-3-isoxazolyl)-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorobenzyl)-2-(5-methyl-3-isoxazolyl)-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique combination of functional groups, including an isoxazole ring, a dichlorobenzyl group, and an epoxyisoindole structure, which contribute to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorobenzyl)-2-(5-methyl-3-isoxazolyl)-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dichlorobenzyl Group: This step may involve nucleophilic substitution reactions using 3,4-dichlorobenzyl chloride.
Construction of the Epoxyisoindole Core: This can be accomplished through a series of cyclization and oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,4-dichlorobenzyl)-2-(5-methyl-3-isoxazolyl)-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the dichlorobenzyl and isoxazole moieties.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential bioactivity. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could make it valuable in various industrial applications.
Mecanismo De Acción
The mechanism of action of N-(3,4-dichlorobenzyl)-2-(5-methyl-3-isoxazolyl)-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: The compound could inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It could interact with cellular receptors, modulating their activity and triggering specific signaling pathways.
Modulation of Gene Expression: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds may include other isoxazole derivatives, dichlorobenzyl compounds, and epoxyisoindole analogs. Examples include:
Isoxazole Derivatives: Compounds with similar isoxazole rings, such as 3-methylisoxazole.
Dichlorobenzyl Compounds: Compounds with dichlorobenzyl groups, such as 3,4-dichlorobenzyl alcohol.
Epoxyisoindole Analogs: Compounds with similar epoxyisoindole structures, such as epoxyisoindoline-1,3-dione.
Uniqueness
The uniqueness of N-(3,4-dichlorobenzyl)-2-(5-methyl-3-isoxazolyl)-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C20H17Cl2N3O4 |
|---|---|
Peso molecular |
434.3 g/mol |
Nombre IUPAC |
(1R,7S)-N-[(3,4-dichlorophenyl)methyl]-3-(5-methyl-1,2-oxazol-3-yl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide |
InChI |
InChI=1S/C20H17Cl2N3O4/c1-10-6-15(24-29-10)25-9-20-5-4-14(28-20)16(17(20)19(25)27)18(26)23-8-11-2-3-12(21)13(22)7-11/h2-7,14,16-17H,8-9H2,1H3,(H,23,26)/t14-,16?,17?,20-/m0/s1 |
Clave InChI |
DIWBIBLNZXIFIW-HPPGRZHZSA-N |
SMILES isomérico |
CC1=CC(=NO1)N2C[C@]34C=C[C@H](O3)C(C4C2=O)C(=O)NCC5=CC(=C(C=C5)Cl)Cl |
SMILES canónico |
CC1=CC(=NO1)N2CC34C=CC(O3)C(C4C2=O)C(=O)NCC5=CC(=C(C=C5)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-(10,10,12,12-tetramethyl-3-oxo-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-4-yl)acetate](/img/structure/B13373431.png)
![1-[2-(diethylamino)ethyl]-5-(2-furyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13373443.png)
![3-hydroxy-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13373444.png)

![2-[1,1'-biphenyl]-4-yl-N-(4,6-dimethoxy-2-pyrimidinyl)acetamide](/img/structure/B13373457.png)
![1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B13373464.png)
![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-hydroxy-1-methylethyl)acetamide](/img/structure/B13373466.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373467.png)
![1-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-2-propanol](/img/structure/B13373482.png)
![7-(2-phenylethyl)-2-(2-propynylsulfanyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13373489.png)
![3-(1-Azepanylmethyl)-6-[2-(2-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373494.png)

![1-{[2,5-Bis(trifluoromethyl)phenyl]sulfonyl}-4-methylpiperidine](/img/structure/B13373503.png)
![N-{2-[3-benzoyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]ethyl}acetamide](/img/structure/B13373511.png)
